

Spectroscopic and Bio-inhibitory Properties of Direct Violet 1: A Technical Guide

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Compound of Interest

Compound Name: Direct Violet 1

Cat. No.: B1670755

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Abstract

Direct Violet 1, a bis-azo dye, demonstrates distinct spectroscopic characteristics and has emerged as a molecule of interest in drug development due to its inhibitory effects on protein-protein interactions. This technical guide provides an in-depth overview of the spectroscopic properties of **Direct Violet 1**, detailed experimental protocols for its analysis, and a summary of its inhibitory mechanism against the SARS-CoV-2 spike protein-ACE2 interaction.

Core Spectroscopic Properties

Direct Violet 1 exhibits strong absorption in the visible region of the electromagnetic spectrum, a characteristic feature of azo dyes with extensive conjugated systems. The key spectroscopic parameters are summarized below.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of **Direct Violet 1** is characterized by a prominent peak in the visible range.

Parameter	Value	Reference
Maximum Absorbance (λ_{max})	525.0 nm	[1]
Specific Absorbance (E1% 1cm)	295 at 525.0 nm	[1]
Molar Absorptivity (ϵ)	Approximately 214,950 M-1cm-1	Calculated
Molecular Formula	C32H22N6Na2O8S2	[1][2]
Molecular Weight	728.66 g/mol	[1][2]
Appearance	Off-white to brown solid	[1]
Solubility	Soluble in water	[2][3]

Note on Molar Absorptivity Calculation: The molar absorptivity (ϵ) was calculated from the specific absorbance (E1% 1cm) using the formula: $\epsilon = (\text{E1\% 1cm} * \text{Molecular Weight}) / 10$. This yields a high molar absorptivity, indicating a strongly absorbing chromophore, which is consistent with the extended π -system of this bis-azo dye.

Fluorescence Spectroscopy

Currently, there is a lack of published data on the fluorescence properties (excitation and emission spectra, quantum yield) of **Direct Violet 1**. Azo dyes often exhibit low fluorescence quantum yields due to efficient non-radiative decay pathways, such as photoisomerization and internal conversion, which can quench the fluorescent signal.

Experimental Protocols

The following protocols provide a framework for the spectroscopic analysis of **Direct Violet 1**.

UV-Visible Spectroscopy for Quantitative Analysis

This protocol outlines the steps for determining the concentration of **Direct Violet 1** in a solution using UV-Visible spectrophotometry.

Objective: To determine the concentration of an unknown solution of **Direct Violet 1** by generating a calibration curve.

Materials:

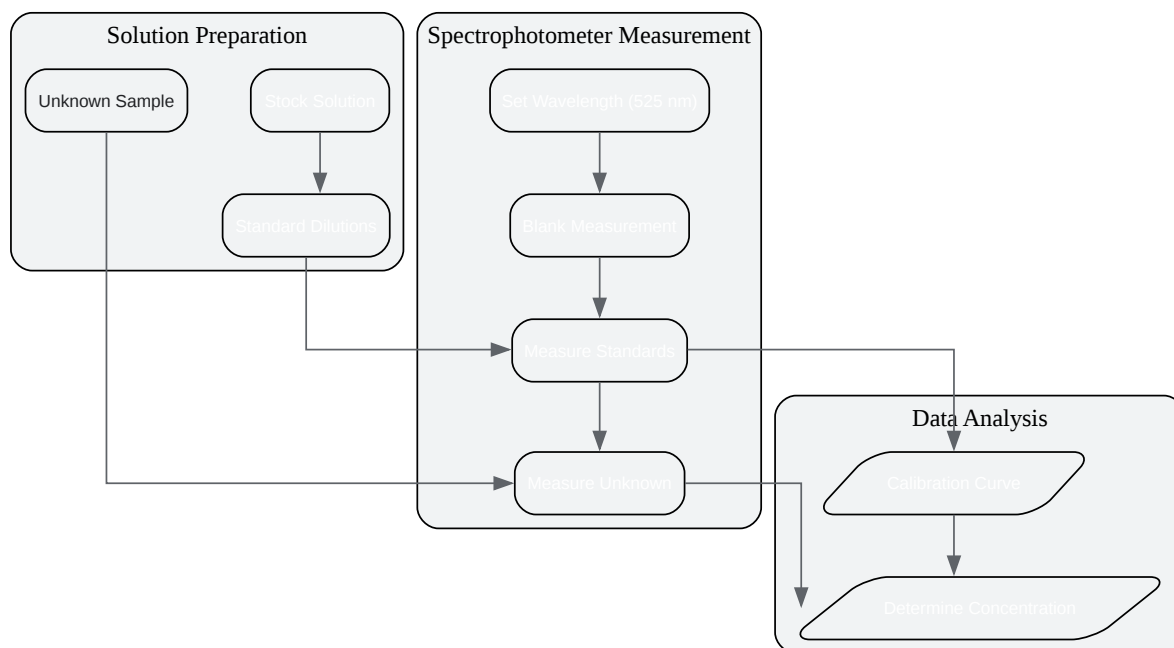
- **Direct Violet 1**
- Distilled or deionized water (or other appropriate solvent)
- Volumetric flasks (various sizes)
- Pipettes
- Cuvettes (quartz or polystyrene)
- UV-Visible spectrophotometer

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a known mass of **Direct Violet 1**.
 - Dissolve the dye in a known volume of solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 μM). Ensure the dye is completely dissolved.
- Preparation of Standard Solutions:
 - Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50 μM , 25 μM , 12.5 μM , 6.25 μM).
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
 - Set the wavelength to scan a range that includes the λ_{max} of **Direct Violet 1** (e.g., 400-700 nm) to obtain the full absorption spectrum. For quantitative measurements, set the

wavelength to the λ_{max} of 525 nm.

- Blank Measurement:
 - Fill a cuvette with the solvent used to prepare the solutions.
 - Place the cuvette in the spectrophotometer and perform a blank measurement to zero the absorbance.
- Measurement of Standard Solutions:
 - Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard solution before filling it.
 - Measure the absorbance of each standard solution at 525 nm. Record the values.
- Generation of a Calibration Curve:
 - Plot a graph of absorbance versus concentration for the standard solutions.
 - Perform a linear regression analysis to obtain the equation of the line ($y = mx + c$), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R^2 value should be close to 1, indicating a good linear fit.
- Measurement of the Unknown Sample:
 - Measure the absorbance of the unknown **Direct Violet 1** solution at 525 nm.
- Determination of Unknown Concentration:
 - Use the equation from the calibration curve to calculate the concentration of the unknown sample.



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Experimental workflow for quantitative analysis.

Biological Activity: Inhibition of SARS-CoV-2 Entry

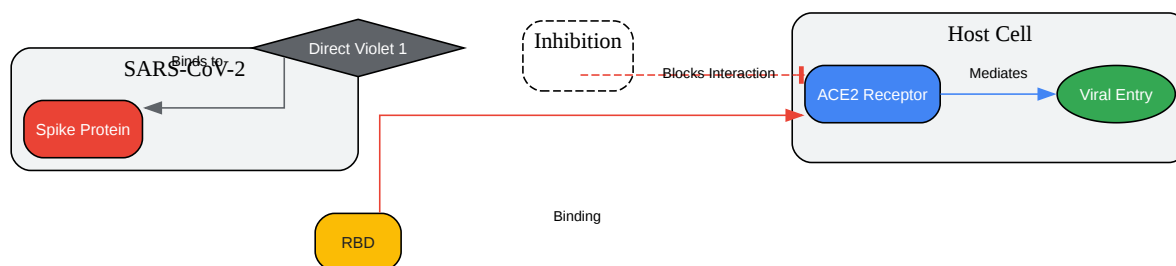
Direct Violet 1 has been identified as a small molecule inhibitor of the protein-protein interaction (PPI) between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor.[3][4][5][6] This interaction is the critical first step in viral entry into host cells.

Mechanism of Action

Studies have shown that **Direct Violet 1** likely binds to the SARS-CoV-2 spike protein.[4] This binding event sterically hinders or allosterically modulates the spike protein's receptor-binding

domain (RBD), preventing its association with the ACE2 receptor on the surface of human cells. By blocking this initial attachment, **Direct Violet 1** effectively inhibits viral entry and subsequent infection.[3][4][6]

The inhibitory concentrations (IC₅₀) for this interaction have been reported in the low micromolar range.[3][6] Specifically, **Direct Violet 1** has been shown to inhibit the binding of the SARS-CoV-2 spike RBD to human ACE2 with an IC₅₀ of 1.47 μ M and the binding of the larger S1S2 spike protein to ACE2 with an IC₅₀ of 2.63 μ M.[3][6]



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Inhibition of SARS-CoV-2 entry by **Direct Violet 1**.

Conclusion

Direct Violet 1 possesses well-defined UV-Visible spectroscopic properties, making it amenable to quantitative analysis. While its fluorescence characteristics are not well-documented, its significant biological activity as an inhibitor of the SARS-CoV-2 spike-ACE2 interaction positions it as a valuable tool for research and a potential starting point for the development of novel antiviral therapeutics. The protocols and data presented in this guide offer a comprehensive resource for professionals working with this compound.

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